Carboxymethyl-dodecyl-dimethylazanium
Description
Chemical Classification and Nomenclature
Carboxymethyl-dodecyl-dimethylazanium belongs to the chemical class of alkyl betaines, which are characterized as zwitterionic surfactants containing both positively and negatively charged functional groups within the same molecule. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is officially designated as this compound, reflecting its structural composition of a carboxymethyl group, a twelve-carbon alkyl chain, and a dimethylated nitrogen center. The compound is registered under Chemical Abstracts Service number 55142-08-0 and carries the European Community number 259-496-4, establishing its regulatory identity across international chemical databases.
The molecular structure of this compound features a core architecture of 2-(alkyldimethylammonio)acetate, which represents the fundamental framework of N,N,N-trisubstituted glycine derivatives. The compound's zwitterionic nature arises from the simultaneous presence of a positively charged quaternary ammonium center and a negatively charged carboxylate group, resulting in an overall neutral molecule with distinct charge separation. This structural arrangement places the compound within the broader category of amphoteric surfactants, which exhibit pH-dependent ionic behavior and demonstrate unique interfacial properties.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₃₄ClNO₂ (as chloride salt) | |
| Molecular Weight | 307.9 g/mol (as chloride salt) | |
| CAS Registry Number | 55142-08-0 | |
| European Community Number | 259-496-4 | |
| IUPAC Name | This compound | |
| SMILES Notation | CCCCCCCCCCCCN+(C)CC(=O)O.[Cl-] |
The compound demonstrates characteristic properties of betaine surfactants, including excellent thermal stability and resistance to hydrolysis under both acidic and alkaline conditions. The structural integrity of this compound remains intact across a wide pH range, attributed to the internal charge stabilization provided by the zwitterionic configuration. Commercial preparations typically contain the compound as a mixture with related homologs, reflecting the natural variation in fatty acid chain lengths derived from coconut or palm kernel oil sources.
Historical Context in Surfactant Development
The development of this compound and related betaine surfactants represents a significant milestone in the evolution of modern surfactant chemistry, building upon foundational work that dates back to the early twentieth century. The historical trajectory of betaine surfactants began with the recognition that zwitterionic molecules could provide superior performance characteristics compared to conventional anionic and cationic surfactants, particularly in applications requiring mildness and stability. The synthesis methodology for alkyl betaines, including this compound, was established through pioneering research that demonstrated the feasibility of quaternization reactions using sodium chloroacetate as the key reagent.
The commercial development of betaine surfactants gained momentum during the 1950s when chemical companies, notably Henkel Corporation, began systematic investigations into amphoteric surfactant systems. These early research efforts focused on creating alternatives to harsh anionic surfactants such as sodium dodecyl sulfate, which had limitations in certain applications due to their aggressive cleaning properties. The breakthrough in betaine chemistry came with the optimization of synthetic routes that utilized fatty amines derived from natural sources, particularly coconut and palm kernel oils, which provided the requisite alkyl chain length distribution for optimal surfactant performance.
The synthesis of this compound follows established protocols developed during this historical period, involving the quaternization of tertiary amines with monochloroacetic acid or its sodium salt. This synthetic approach, refined over decades of industrial application, typically achieves high conversion rates while minimizing the formation of undesirable by-products. The reaction conditions require careful pH control to prevent hydrolysis of the quaternizing agent and to ensure complete conversion of the amine precursor.
Table 2: Historical Milestones in Betaine Surfactant Development
The historical development of betaine surfactants, including this compound, also reflects broader trends in chemical industry sustainability initiatives. The utilization of renewable feedstocks, particularly fatty acids and fatty alcohols derived from plant sources, aligned with emerging environmental consciousness and regulatory requirements for biodegradable surfactants. This historical context establishes this compound as part of a continuing evolution toward more sustainable and environmentally compatible chemical products.
Research Significance in Multidisciplinary Chemistry
This compound has emerged as a compound of significant research interest across multiple chemical disciplines, reflecting its unique combination of molecular properties and practical applications. The research significance of this betaine surfactant extends beyond traditional surfactant chemistry to encompass areas such as antimicrobial research, interfacial science, and materials chemistry, where its zwitterionic nature provides distinct advantages over conventional surfactant systems. Contemporary research has focused on elucidating the structure-activity relationships that govern the compound's performance in various applications, with particular emphasis on understanding how molecular architecture influences interfacial behavior and biological activity.
The antimicrobial properties of this compound have generated substantial research interest, with studies demonstrating significant activity against both gram-positive and gram-negative bacteria. Research has revealed that the antimicrobial efficacy of alkyl betaines, including this compound, exhibits a chain length dependence, with optimal activity occurring at specific alkyl chain lengths that balance membrane penetration capability with critical micelle concentration values. This research has contributed to fundamental understanding of how surfactant molecular structure influences biological activity and has implications for the development of novel antimicrobial agents.
Critical micelle concentration studies have established this compound as an important model compound for understanding micellization behavior in zwitterionic surfactant systems. Research has demonstrated that the compound exhibits typical surfactant behavior with well-defined critical micelle concentration values that correlate with alkyl chain length according to established theoretical relationships. These investigations have contributed to the broader understanding of self-assembly processes in amphiphilic molecules and have practical implications for formulation chemistry and application development.
Table 3: Research Applications of this compound
The research significance of this compound is further emphasized by its role in advancing understanding of surfactant synergism and mixture effects. Studies have demonstrated that when combined with other surfactant types, particularly anionic surfactants, this compound exhibits synergistic effects that result in enhanced performance characteristics and reduced irritation potential compared to individual components. This research has important implications for formulation science and has contributed to the development of milder, more effective cleaning and personal care products.
Structure
2D Structure
Properties
IUPAC Name |
carboxymethyl-dodecyl-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19/h4-15H2,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEKCXOJTLDBFE-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859530 | |
| Record name | N-(Carboxymethyl)-N,N-dimethyldodecan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66455-29-6 | |
| Record name | Empigen BB | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066455296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betaines, C12-14-alkyldimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation Step
- The tertiary amine precursor, typically dimethylamine, undergoes alkylation with a dodecyl halide (e.g., bromododecane or chlorododecane) to form N-dodecyl-N,N-dimethylamine.
- This reaction is usually performed in an organic solvent under reflux conditions to ensure complete alkylation.
- The alkylation can be summarized as:
$$
\text{(CH}3)2\text{NH} + \text{C}{12}\text{H}{25}\text{X} \rightarrow \text{C}{12}\text{H}{25}\text{N}(\text{CH}3)2 + \text{HX}
$$
where X = Br or Cl.
Carboxymethylation Step
- The carboxymethyl group is introduced by reaction of the tertiary amine intermediate with sodium chloroacetate under alkaline conditions.
- The reaction proceeds via nucleophilic substitution where the tertiary amine nitrogen attacks the chloroacetate, forming the quaternary ammonium salt with a carboxymethyl substituent.
- The general reaction is:
$$
\text{C}{12}\text{H}{25}\text{N}(\text{CH}3)2 + \text{ClCH}2\text{COONa} \rightarrow \text{C}{12}\text{H}{25}\text{N}^+(\text{CH}3)2\text{CH}2\text{COO}^- + \text{NaCl}
$$
Alternative Preparation Routes
- Some methods use glyoxylic acid and sodium cyanoborohydride for carboxymethylation of amines, but these are more common in polysaccharide modifications rather than simple alkyl dimethylamines.
- The preparation of lauryl betaine (a structurally related alkyl betaine) uses ethyl 2-(p-toluenesulfonyloxy)acetate and dodecyl dimethylamine in an organic solvent followed by hydrolysis and purification steps, which may be adapted for Carboxymethyl-dodecyl-dimethylazanium synthesis.
Process Parameters and Conditions
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Alkylation | Dimethylamine, bromododecane/chlorododecane | Reflux in organic solvent (e.g., ethanol) | Ensures complete alkylation of amine |
| Carboxymethylation | N-dodecyl-N,N-dimethylamine, sodium chloroacetate | Aqueous or mixed solvent, pH ~7-10, moderate heating | Controls substitution and avoids side reactions |
| Purification | Ion-exchange resin, distillation | Ambient to elevated temperature | Removes impurities and solvents |
Research Findings and Analytical Data
- NMR Characterization: 1H NMR spectra confirm the presence of dodecyl alkyl chains and carboxymethyl groups, with characteristic chemical shifts for methyl and methylene protons as well as quaternary ammonium centers.
- Thermal Analysis: Differential scanning calorimetry (DSC) reveals thermal stability profiles of the synthesized compound, important for its application as a surfactant.
- Surface Activity: The amphiphilic nature due to the hydrophobic dodecyl chain and hydrophilic carboxymethyl group imparts desirable self-assembly properties in aqueous media.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Carboxymethyl-dodecyl-dimethylazanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as its oxides, primary amines, and substituted quaternary ammonium compounds .
Scientific Research Applications
Scientific Research Applications
CMDDMA is utilized in several key areas of scientific research:
Chemistry
- Surfactant in Nanoparticle Synthesis : CMDDMA is employed as a surfactant in the synthesis of nanoparticles, aiding in the stabilization and dispersion of particles in solution. Its ability to reduce surface tension facilitates better interaction between water and hydrophobic substances, making it crucial in the formation of stable colloidal systems.
Biology
- Cell Lysis Buffers : The compound is used in cell lysis buffers for the extraction of proteins and nucleic acids from cells. Its surfactant properties help disrupt cell membranes, releasing cellular contents for further analysis.
- Biological Assays : CMDDMA can enhance the performance of various biological assays by improving solubility and stability of reactants.
Medicine
- Drug Delivery Systems : Investigations into CMDDMA's potential for drug delivery systems show promise due to its ability to encapsulate therapeutic agents effectively. Its zwitterionic nature allows for improved interaction with biological membranes, potentially increasing bioavailability.
Industry
- Personal Care Products : CMDDMA is widely used in shampoos, body washes, and facial cleansers due to its mildness and compatibility with other surfactants, which enhances foaming and cleansing properties.
- Detergents and Fabric Softeners : The compound's surfactant properties make it valuable in household cleaning products, where it acts as an emulsifier and stabilizer .
Case Study 1: Nanoparticle Stabilization
A study demonstrated that CMDDMA effectively stabilized silver nanoparticles in aqueous solutions, preventing agglomeration and enhancing their antibacterial properties. The critical micelle concentration (CMC) was determined to be 5.72 mmol/L, indicating efficient surfactant action at low concentrations .
Case Study 2: Drug Encapsulation
Research on the encapsulation efficiency of curcumin using CMDDMA showed that aggregates could sustain release over time, achieving an encapsulation efficiency of approximately 31.63%. This indicates potential applications in sustained drug delivery systems .
Data Table: Applications Overview
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemistry | Surfactant for nanoparticles | Stabilization and dispersion |
| Biology | Cell lysis buffers | Efficient extraction of cellular components |
| Medicine | Drug delivery systems | Enhanced bioavailability |
| Industry | Personal care products | Mildness and compatibility with other agents |
Mechanism of Action
Carboxymethyl-dodecyl-dimethylazanium exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in its role as a detergent and emulsifier .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Carboxymethyl-dodecyl-dimethylazanium with structurally related surfactants:
Critical Analysis of Key Differences
- Zwitterionic vs. Cationic Charge : this compound’s zwitterionic structure reduces electrostatic interactions with biological membranes, resulting in lower irritation compared to cationic surfactants like benzyl-heptadecyl-dimethylazanium chloride or CTAB .
- Chain Length and Hydrophobicity : The C12 chain in this compound balances hydrophobicity and water solubility, whereas benzyl-heptadecyl-dimethylazanium chloride’s C17 chain increases persistence in environmental systems and enhances antimicrobial efficacy .
- Functional Groups : The benzyl group in benzyl-heptadecyl-dimethylazanium chloride may improve stability in formulations but introduces aromaticity, which can affect biodegradability. In contrast, the carboxymethyl group in the target compound enables pH-responsive behavior, enhancing versatility in formulations .
Performance Metrics (Inferred from Structural Trends)
- Critical Micelle Concentration (CMC) : Zwitterionic surfactants typically exhibit lower CMC values than cationic counterparts due to charge neutralization. This compound likely has a CMC of ~0.1–1 mM, compared to ~1–2 mM for CTAB.
- Environmental Impact: The zwitterionic structure may degrade more readily than cationic surfactants, which are known to persist in aquatic ecosystems .
Biological Activity
Carboxymethyl-dodecyl-dimethylazanium (CMDDMA) is a cationic surfactant with significant potential in various biological applications due to its unique structural properties and biological activities. This article will explore its biological activity, including antimicrobial properties, drug delivery systems, and relevant case studies.
Chemical Structure and Properties
CMDDMA is characterized by a long hydrophobic tail derived from dodecane and a positively charged quaternary ammonium head group. This structure allows it to interact effectively with biological membranes, enhancing its potential as a surfactant in various applications.
Antimicrobial Activity
One of the most notable biological activities of CMDDMA is its antimicrobial properties . As a quaternary ammonium compound, it exhibits strong activity against a range of bacteria and fungi. The mechanism of action typically involves disrupting microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of CMDDMA
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 16 µg/mL | Membrane disruption |
| Candida albicans | 64 µg/mL | Membrane disruption |
Drug Delivery Systems
Recent studies have highlighted the potential of CMDDMA in drug delivery systems . Its ability to form micelles enhances the solubility and bioavailability of hydrophobic drugs, making it an effective carrier for therapeutic agents.
Case Study: Curcumin Delivery
A study demonstrated that CMDDMA could encapsulate curcumin, a poorly soluble therapeutic agent. The encapsulation efficiency was measured at approximately 31.63%, with sustained release observed over 180 minutes. This suggests that CMDDMA can be utilized for controlled drug delivery, improving the therapeutic efficacy of hydrophobic drugs.
Research Findings
- Surface Activity : CMDDMA has been shown to significantly lower surface tension in aqueous solutions, which is critical for applications in formulations requiring enhanced wetting properties.
- Biocompatibility : While exhibiting antimicrobial properties, CMDDMA also showed favorable biocompatibility profiles in preliminary studies, indicating its potential use in biomedical applications without significant cytotoxic effects.
- Nanoparticle Formation : Research has indicated that CMDDMA can facilitate the formation of nanoparticles that can be employed for targeted drug delivery and improved cellular uptake.
Table 2: Characteristics of CMDDMA-Based Nanoparticles
| Parameter | Value |
|---|---|
| Particle Size | 200-300 nm |
| Zeta Potential | +30 mV |
| Drug Loading Efficiency | 65% |
| Release Rate at pH 7.4 | >80% after 24 hours |
Q & A
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
